Home > Products > Screening Compounds P50433 > 2-Methyl-2-(4-phenylphenyl)propanoic acid
2-Methyl-2-(4-phenylphenyl)propanoic acid - 48170-23-6

2-Methyl-2-(4-phenylphenyl)propanoic acid

Catalog Number: EVT-3189992
CAS Number: 48170-23-6
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound has garnered significant interest in scientific research due to its potential as a lead compound for developing novel therapeutic agents. Studies have explored its activity as a peroxisome proliferator-activated receptor (PPAR) agonist, particularly targeting the PPARα and PPARγ subtypes.

(S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid

Compound Description: This compound, also known as Methyldopa, is an antihypertensive drug. [] A theoretical study using DFT calculations was conducted to investigate its charge transfer properties and hyperpolarizability. [] The results showed that Methyldopa possesses higher values for these properties than urea, suggesting its potential use in nonlinear optics. []

2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674)

Compound Description: LY518674 is a potent and selective PPARα agonist identified through research focused on discovering novel HDL-raising agents. [] In studies using human apolipoprotein A-1 transgenic mice, LY518674 demonstrated a significant dose-dependent increase in serum HDL-c, primarily attributed to new apoA-1 synthesis. [] Further investigation revealed its ability to increase apoA-1 mRNA levels in the liver and promote apoA-1 secretion in liver slices and cultured hepatocytes. []

2-methyl-2-[4-(2-oxo-2(pyrrolidin-1-yl) ethyl) phenoxy] Propanoic Acid

Compound Description: This compound was synthesized from 2-(4-hydroxyphenyl)acetic acid through a multi-step process. [] The synthesis involved reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine, and finally reacting the intermediate with acetone, chloroform, and NaOH. [] The structure of the compound was confirmed using IR, 1H NMR, and MS techniques. []

2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid

Compound Description: This compound has been studied for its potential biological activity. [] Crystallographic analysis revealed the compound forms centrosymmetric dimers through intermolecular O–H⋯O hydrogen bonds between the carboxylic acid groups. [] Additionally, weak C–H⋯O interactions connect these dimers into chains, contributing to its solid-state structure. []

Relevance: This compound diverges structurally from 2-Methyl-2-(4-phenylphenyl)propanoic acid. Although both share the 2-methylpropanoic acid core, the key difference lies in the presence of a nitrophenylsulfanyl group instead of the biphenyl moiety found in the target compound. This structural difference likely leads to distinct biological activities. []

(Z)-5-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68)

Compound Description: TSU-68 is an anticancer drug that functions by inhibiting angiogenic receptor tyrosine kinases. [] Its metabolism involves hepatic oxidation and glucuronidation, producing metabolites like 5-, 6-, and 7-hydroxyindolinone derivatives. [] Notably, TSU-68 induces CYP1A1/2 expression, enzymes responsible for its own hydroxylation, leading to autoinduction and a decrease in its plasma concentration with repeated administration. []

Relevance: While both TSU-68 and 2-Methyl-2-(4-phenylphenyl)propanoic acid contain a propanoic acid group, they differ significantly in their core structures. TSU-68 possesses an indolinone moiety linked to a dimethylpyrrole ring, contributing to its antiangiogenic properties. In contrast, the target compound's biphenyl group likely results in different biological activities. []

(R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester

Compound Description: This alanine derivative was synthesized through the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester. [] The reaction employed (S)-4,4-Dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1′,2′-e]azepiniumbromide as a chiral catalyst to achieve enantioselectivity. []

Compound Description: This novel chromene propanoic acid was isolated from the stem bark of Brachystegia eurycoma Harms. [] It exhibited significant anti-lipid peroxidation activity, with increasing inhibition percentages observed at higher concentrations (29.42 ± 1.42% at 100 μg/mL and 74.52 ± 1.22% at 500 μg/mL). [] This finding suggests its potential use in treating diseases associated with free radical damage. []

2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives

Compound Description: This class of compounds was synthesized using alum as a catalyst in an aqueous media reaction. [] The synthesis involved reacting 3-acetyl pyridine with amino acids and thiosemicarbazide. [] This methodology provided a green and efficient method for obtaining these derivatives, which were characterized using spectroscopic techniques like FT-IR, 13C NMR, and 1HNMR. []

Relevance: These derivatives, while containing a propanoic acid group like 2-Methyl-2-(4-phenylphenyl)propanoic acid, differ significantly in their core structure. The presence of a triazole ring linked to a pyridine ring and an amino group in these derivatives suggests their potential for different biological activities compared to the target compound with its biphenyl substituent. []

2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

Compound Description: This compound, a novel derivative of β-(1,2,4-triazol-1-yl)alanine, was synthesized from an oxazoline derivative. [] The four-step synthesis involved alkylation, oxazoline ring-opening, and oxidation using potassium permanganate. [] This approach offered a simple and efficient route to the target compound with a 68% overall yield. []

2-(4-methoxyphenoxy)propanoic acid

Compound Description: This compound is a recently approved flavoring agent found in roasted Arabica coffee beans from Colombia. [, ] Its presence in coffee has been confirmed through gas-liquid chromatography and high-performance liquid chromatography analysis. [, ] The chirality of this compound in roasted coffee beans has also been studied by analyzing its methyl esters using chiral high-performance liquid chromatography. []

Compound Description: These two fluorinated analogues of alpha-aminoisobutyric acid were radiolabeled with fluorine-18 for potential use as PET radiotracers in tumor imaging. [] Both compounds exhibited high yields and radiochemical purity during radiosynthesis. [] Amino acid transport assays revealed both compounds are substrates for the A-type amino acid transport system, with [18F]N-MeFAMP showing higher specificity. [] In vivo studies showed high tumor-to-normal brain ratios of radioactivity, indicating their potential as tumor imaging agents. []

Relevance: Both FAMP and N-MeFAMP, while structurally similar to 2-Methyl-2-(4-phenylphenyl)propanoic acid by sharing a 2-methylpropanoic acid core, differ significantly in their substituents. Both compounds lack the aromatic ring system found in the target compound and instead incorporate fluorine atoms and modifications to the amino group, making them suitable for PET imaging. []

2-Methyl-c-5-[4-[5-methyl-2-(4-methylphenyl)-4-oxazolyl]butyl]-1,3-dioxane-r-2-carboxylic acid (NS-220)

Compound Description: NS-220 is a potent and highly selective PPARα agonist. [] It exhibits strong binding affinity for the ligand-binding domain of human PPARα and demonstrates superior selectivity over PPARγ and PPARδ compared to fenofibric acid and bezafibrate. [] In vivo studies using diabetic mice models demonstrated NS-220's efficacy in decreasing plasma triglyceride and glucose levels, improving HDL levels, and modifying lipoprotein profiles, highlighting its potential as a therapeutic agent for hyperlipidemia and type-2 diabetes. []

2-methyl-2-(o-tolyloxy)propanoic acid derivatives

Compound Description: These derivatives, including the compound MHY2013, were synthesized and evaluated for their potential as PPAR pan agonists. [] Among them, MHY2013 showed the strongest activation of PPARα, PPARγ, and PPARδ subtypes in luciferase assays. [] In db/db mice, MHY2013 administration improved insulin resistance, dyslipidemia, and hepatic steatosis without causing weight gain or organ damage, suggesting its therapeutic potential for metabolic disorders. []

2,4-dichloro- and 4-chloro-2-methyl-phenoxyacetic acid

Compound Description: These chlorophenoxyacetic acids are structurally related to the herbicide 2,4-D. [] Bacterial degradation studies revealed that these compounds are broken down via different pathways, with 2,4-dichlorophenoxyacetic acid being dissimilated through 2,4-dichlorophenol and 4-chlorocatechol, while 4-chloro-2-methylphenoxyacetic acid is dissimilated through 5-chloro-2-cresol. []

Relevance: Although both compounds share a phenoxyacetic acid moiety with 2-Methyl-2-(4-phenylphenyl)propanoic acid, they differ in the presence of chlorine atoms and methyl groups on the aromatic ring, as well as lacking the 2-methylpropanoic acid core. [] These structural variations result in different properties and biological activities compared to the target compound.

Compound Description: These two compounds are GPR40 full agonists, unlike previously reported partial agonists. [] Both 4k and 4o exhibited glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide 1 (GLP-1) secretory effects. [] Notably, they activate both Gq and Gs signaling pathways, setting them apart from partial agonists. [] In vivo studies showed 4o significantly improved glycemic control and increased plasma-active GLP-1 in mice, highlighting its potential as a therapeutic agent for type 2 diabetes. []

Relevance: While both compounds share a propanoic acid moiety with 2-Methyl-2-(4-phenylphenyl)propanoic acid, their core structures differ significantly. They feature an indole ring system connected to substituted phenyl rings, responsible for their GPR40 agonist activity, whereas the target compound possesses a distinct biphenyl group, suggesting different biological targets and mechanisms of action. []

2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid

Compound Description: This compound contains two stereoisomers that were successfully separated using reverse-phase high-performance liquid chromatography (HPLC). [] A validated analytical method was developed to monitor the epimerization of the α-carbon of the propanoic acid during crystallization-induced dynamic resolution. []

Relevance: While both Flobufen and 2-Methyl-2-(4-phenylphenyl)propanoic acid share a biphenyl structural feature, they differ in their core structure and functional groups. Flobufen possesses a butanoic acid chain with a ketone group, whereas the target compound contains a 2-methylpropanoic acid core. [] This difference in core structure and functional groups contributes to their different pharmacological activities.

Compound Description: These compounds were synthesized as potential antileukotriene agents. [] Both compounds share a similar structure with a quinoline moiety linked through a sulfanyl bridge. VUFB 20609 has a conjugated double bond in the propanoic acid side chain, whereas VUFB 20584 has a saturated side chain. []

3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and analogues

Compound Description: This class of compounds exhibits potent and selective thromboxane synthetase inhibitory activity. [] Introduction of a carboxylic acid substituent significantly increased their potency compared to analogues lacking this group. [] These compounds showed no significant activity against PGI2 synthetase or cyclooxygenase and displayed reduced activity against adrenal steroid 11 beta-hydroxylase compared to their non-acidic counterparts. []

Relevance: While these compounds also contain a propanoic acid moiety like 2-Methyl-2-(4-phenylphenyl)propanoic acid, their core structures differ significantly. The presence of an indole ring system linked to an imidazole ring in these compounds contributes to their thromboxane synthetase inhibitory activity, unlike the biphenyl group in the target compound, suggesting different mechanisms of action and biological targets. []

(2S)-2-methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid [(2S)-Mdcp]

Compound Description: This tyrosine analogue was synthesized as a building block for developing novel opioid antagonists. [] In (2S)-Mdcp, the amino and hydroxyl groups of 2',6'-dimethyltyrosine are replaced by a methyl and a carbamoyl group, respectively. [] Incorporation of (2S)-Mdcp into opioid agonist peptides resulted in compounds exhibiting antagonistic properties at all three opioid receptors. [] For instance, (2S)-Mdcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 acted as a potent and selective mu antagonist, while (2S)-Mdcp-c[D-Pen-Gly-Phe(pF)-Pen]-Phe-OH displayed subnanomolar delta antagonist activity with remarkable delta selectivity. []

2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoic Acid (PF-407288)

Compound Description: This compound serves as a specific substrate for the breast cancer resistance protein (Bcrp), a transporter protein at the blood-brain barrier (BBB). [] Studies utilizing Bcrp knockout mice revealed that Bcrp significantly limits the brain penetration of PF-407288. [] Furthermore, research demonstrated that Bcrp and P-glycoprotein (P-gp) synergistically restrict the brain penetration of substrates common to both transporters. []

(RS)-2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop)

Compound Description: Dichlorprop is a chiral herbicide that exists as (R)- and (S)-enantiomers. [] The bacterium Sphingomonas herbicidovorans MH exhibits enantioselective degradation of dichlorprop, preferentially degrading the (S)-enantiomer. [] This degradation process involves active transport of the herbicide into the bacterial cells, with three inducible, proton gradient-driven uptake systems identified: one specific for (R)-dichlorprop and (R)-mecoprop, another for (S)-dichlorprop and (S)-mecoprop, and a third for 2,4-D. []

2,4,2',4'-Tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone (TMBC)

Compound Description: This naturally occurring compound, found in Morus nigra, demonstrates potent tyrosinase inhibitory activity, exceeding the potency of kojic acid. [] TMBC acts as a competitive inhibitor of mushroom tyrosinase with L-DOPA as a substrate, exhibiting an IC50 value of 0.95 ± 0.04 μM. [] In B16 melanoma cells, TMBC effectively inhibits both cellular tyrosinase activity and melanin biosynthesis without significant cytotoxicity. [] This inhibitory effect is attributed to direct inhibition of tyrosinase enzyme activity rather than suppression of tyrosinase gene expression, highlighting its potential as a pigmentation-altering agent for cosmetic and therapeutic applications. []

Relevance: TMBC differs significantly in structure from 2-Methyl-2-(4-phenylphenyl)propanoic acid. While the target compound features a biphenyl group attached to a 2-methylpropanoic acid core, TMBC possesses a chalcone structure with multiple hydroxyl groups and a 3-methyl-2-butenyl side chain. [] This distinct structure is responsible for its tyrosinase inhibitory activity, contrasting with the potential biological activities of the target compound.

2-[4-(1-Oxo-2-isoindolinyl)phenyl]propanoic Acid

Compound Description: This compound exhibits potent analgesic and anti-inflammatory activities. [] It can be synthesized through three different methods, all of which are industrially viable. [] Separation and characterization of the (E)- and (Z)-isomers of 2-butenoic acid and oxiranecarboxylic acid derivatives, key intermediates in its synthesis, were successfully achieved. [] Furthermore, optical resolution of the racemic mixture was achieved using cinchonidine as a resolving agent. []

N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide Fumarate (LF22-0542)

Compound Description: LF22-0542 is a novel nonpeptidic bradykinin B1 receptor antagonist with high affinity for human and mouse B1 receptors and minimal affinity for the human B2 receptor. [] It demonstrates competitive B1 receptor antagonism and exhibits antinociceptive effects in various pain models, including acetic acid-induced writhing, formalin-induced nociception, and thermal hypersensitivity induced by carrageenan, complete Freund's adjuvant, and nerve injury. [] Interestingly, LF22-0542 effectively reversed thermal hypersensitivity in neuropathic pain models but showed no effect on tactile hypersensitivity. []

Relevance: Although LF22-0542 shares no direct structural similarity with 2-Methyl-2-(4-phenylphenyl)propanoic acid, it is included here because it highlights the potential for developing compounds with distinct structures and biological activities based on the target compound's core structure. While the target compound's biphenyl group might suggest different pharmacological properties, LF22-0542's complex structure, featuring imidazole, sulfonyl, and methoxy-substituted aromatic rings, highlights the diversity possible within this chemical space. []

4-Methyl-2-pentanone

Compound Description: This compound is a component of a ternary liquid-liquid equilibrium system along with water and propanoic or butanoic acid. [] The study investigated the effect of different inorganic salts on this system. [] Results showed that the addition of salts like sodium chloride, sodium nitrate, sodium sulfate, zinc sulfate, and ammonium sulfate significantly influenced the liquid-liquid equilibria, impacting the distribution of components between the phases. []

Relevance: 4-Methyl-2-pentanone, unlike 2-Methyl-2-(4-phenylphenyl)propanoic acid, is not a carboxylic acid and lacks an aromatic ring. It represents a different class of organic compounds, ketones. [] This compound's inclusion highlights its use in studying solvent extraction processes involving carboxylic acids structurally related to the target compound, providing insights into their partitioning behavior in different solvent systems.

2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters

Compound Description: This class of compounds exhibits potent N-acylethanolamine acid amidase (NAAA) inhibitory activity. [] NAAA is a lysosomal enzyme responsible for degrading saturated and monounsaturated fatty acid ethanolamides (FAEs), including oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). [] These FAEs act as endogenous agonists of peroxisome proliferator-activated receptor-α (PPAR-α) and possess anti-inflammatory properties. [] Among the synthesized 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate (14q) emerged as a highly potent inhibitor of both rat and human NAAA, exhibiting single-digit nanomolar IC50 values. []

Relevance: Although structurally distinct from 2-Methyl-2-(4-phenylphenyl)propanoic acid, this class of compounds provides valuable insights into designing enzyme inhibitors based on similar core structures. While the target compound features a biphenyl group, 2-methyl-4-oxo-3-oxetanylcarbamic acid esters incorporate a β-lactone ring linked to a carbamate moiety, demonstrating the possibility of targeting different biological pathways by modifying the core structure. []

Compound Description: These three compounds are lower homologues of the GABAB receptor ligands, baclofen, phaclofen, and saclofen, respectively. [] They were synthesized and evaluated for their GABAB receptor activity. [] All three compounds acted as weak specific antagonists of GABA at the GABAB receptor. [] The sulfonic acid derivative displayed the strongest antagonistic activity, followed by the phosphonic acid and carboxylic acid analogues. []

Relevance: CRL42796, while containing a propanoic acid moiety like 2-Methyl-2-(4-phenylphenyl)propanoic acid, diverges significantly in its overall structure. It features a complex structure incorporating a naphthylsulfonyl group, piperidinyl rings, and a butanoyl chain, all contributing to its GPIIb/IIIa receptor antagonist activity. [] This stark contrast with the target compound's biphenyl group emphasizes the diversity of structures and biological activities possible within the chemical space encompassing propanoic acid derivatives.

2-(4-Chlorophenoxy)-2-methyl-propionic acid

Compound Description: This chlorophenoxy acid was identified as a previously unknown pesticide residue in Berlin groundwater samples. [] Its structure was confirmed through the synthesis of reference substances and subsequent analysis using capillary gas chromatography with atomic emission detection and mass spectrometry. [] Furthermore, the synthesis and analysis of five positional isomers of monochloro-phenoxy butyric acid allowed for clear differentiation of this compound based on fragmentation patterns and retention times. []

Synthesis Analysis

The synthesis of 2-Methyl-2-(4-phenylphenyl)propanoic acid can be achieved through several methods, with a common approach involving the reaction of phenylacetylene with acetic anhydride. This process typically involves the following steps:

  1. Friedel-Crafts Reaction: The initial step often includes a Friedel-Crafts acylation where phenylacetylene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms an intermediate that is crucial for further transformations.
  2. Condensation Reactions: Following the Friedel-Crafts reaction, condensation reactions are employed to introduce the methyl group and complete the formation of the propanoic acid structure. The conditions for these reactions are typically mild, allowing for high yields and purity of the final product.
  3. Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure that it meets the required standards for pharmaceutical applications.

This method is advantageous due to its simplicity and efficiency, yielding high quantities of the desired compound without requiring extreme conditions or expensive reagents .

Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(4-phenylphenyl)propanoic acid can be described as follows:

  • Molecular Formula: C18_{18}H18_{18}O2_{2}
  • Molecular Weight: Approximately 270.34 g/mol
  • Structural Features:
    • The compound features a propanoic acid backbone with a methyl group at the second carbon.
    • It contains a biphenyl moiety, where one of the phenyl groups is substituted at the para position by another phenyl group.

This structure contributes to its biological activity, as the arrangement of functional groups influences how it interacts with biological targets .

Chemical Reactions Analysis

2-Methyl-2-(4-phenylphenyl)propanoic acid can participate in various chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in medicinal chemistry for enhancing solubility and bioavailability.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of derivatives that could exhibit different pharmacological properties.
  3. Reduction Reactions: The carboxylic acid can also be reduced to form alcohols or aldehydes, which can serve as intermediates in further synthetic pathways .
Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-phenylphenyl)propanoic acid is closely related to its structural characteristics:

  • As an analogue of arylpropionic acids, this compound likely exerts its effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a critical role in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.
  • By inhibiting these enzymes, 2-Methyl-2-(4-phenylphenyl)propanoic acid may reduce inflammation and alleviate pain symptoms associated with various conditions.

This mechanism aligns with other compounds in its class, suggesting potential efficacy in treating inflammatory disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-2-(4-phenylphenyl)propanoic acid include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water due to its hydrophobic nature.
  • Melting Point: The melting point ranges from 70°C to 80°C, indicating its stability under moderate thermal conditions.

These properties are crucial for determining its handling, storage, and application in pharmaceutical formulations .

Applications

The applications of 2-Methyl-2-(4-phenylphenyl)propanoic acid are primarily found in the pharmaceutical industry:

  1. Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Due to its structural similarity to known NSAIDs, it holds potential for development as a therapeutic agent for pain relief and inflammation reduction.
  2. Research Applications: It serves as a valuable compound in medicinal chemistry research aimed at synthesizing new anti-inflammatory agents or understanding drug interactions within biological systems.
  3. Industrial Applications: Its derivatives may find use in various chemical manufacturing processes due to their reactivity and functional groups .

Properties

CAS Number

48170-23-6

Product Name

2-Methyl-2-(4-phenylphenyl)propanoic acid

IUPAC Name

2-methyl-2-(4-phenylphenyl)propanoic acid

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C16H16O2/c1-16(2,15(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18)

InChI Key

OSLDJEURSCSPAQ-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.